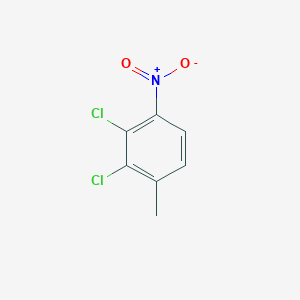
2,3-Dichloro-4-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-nitrotoluene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two chlorine atoms and one nitro group attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-nitrotoluene typically involves the nitration of 2,3-dichlorotoluene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and advanced process control systems helps in maintaining the desired reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-nitrotoluene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Reduction: The compound can be oxidized to form corresponding nitro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include iron and hydrochloric acid.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-4-aminotoluene.
Reduction: Formation of 2,3-dichloro-4-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-4-nitrotoluene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-nitrotoluene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-4-nitrotoluene
- 2,6-Dichloro-4-nitrotoluene
- 2,3-Dichloro-6-nitrotoluene
Uniqueness
2,3-Dichloro-4-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C7H5Cl2NO2 |
|---|---|
Molecular Weight |
206.02 g/mol |
IUPAC Name |
2,3-dichloro-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 |
InChI Key |
FJFIILMWDCALIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















